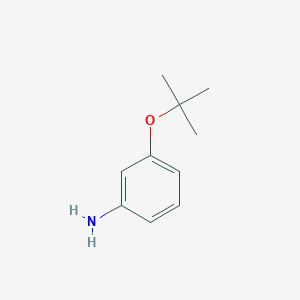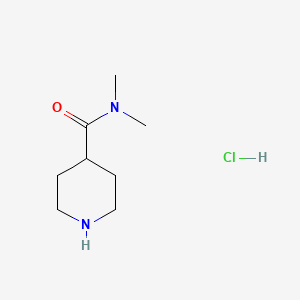
(S)-1-Benzyl-3-ethylpiperazine-2,5-dione
Overview
Description
(S)-1-Benzyl-3-ethylpiperazine-2,5-dione is a chiral compound that belongs to the family of diketopiperazines. Diketopiperazines are cyclic dipeptides known for their diverse biological activities and their role as chiral scaffolds in pharmaceutical chemistry. The specific stereochemistry of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione is important for its chemical and physical properties, as well as its potential interactions with other molecules.
Synthesis Analysis
The synthesis of related compounds, such as (3S,6S)-3-alkyl-6-benzylpiperazine-2,5-diones, has been explored in research. These compounds can undergo N4-methylation, which significantly alters their conformation from a folded to an extended structure . Although the synthesis of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione is not explicitly detailed in the provided papers, similar synthetic routes may be applicable, involving the formation of the piperazine ring followed by subsequent functionalization at the appropriate positions.
Molecular Structure Analysis
The molecular structure of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione is likely to exhibit a folded conformation similar to its related compounds before any methylation occurs. The conformational aspects of these molecules have been studied using single crystal X-ray crystallography and 1H NMR spectroscopy, revealing the impact of methylation on the overall structure . The stereochemistry of the (S)-enantiomer is crucial for its molecular interactions and properties.
Chemical Reactions Analysis
The chemical reactivity of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione can be inferred from studies on similar molecules. For instance, (S)-1-benzyl-6-methylpiperazine-2,5-dione has been shown to form diastereomeric hydrogen-bonded associates with various racemic compounds, leading to the doubling of characteristic signals in NMR spectra . This indicates that (S)-1-Benzyl-3-ethylpiperazine-2,5-dione could also participate in hydrogen bonding and potentially serve as a chiral solvating agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione can be partially understood through its interactions in solution. For example, the related compound (S)-1-benzyl-6-methylpiperazine-2,5-dione has been studied in CDCl3 solution, where it forms hydrogen-bonded dimers, as evidenced by 1H NMR, 13C NMR, and 2D NMR spectroscopy . The ability to form such dimers and the specific binding modes suggest that (S)-1-Benzyl-3-ethylpiperazine-2,5-dione may have similar solvating properties and could be used to determine enantiomer compositions in mixtures, as demonstrated by the good agreement between experimental and theoretical values for tert-butyl pyroglutamate .
Scientific Research Applications
Chiral Solvating Agent in NMR Spectroscopy
(S)-1-Benzyl-3-ethylpiperazine-2,5-dione and its related compounds have been studied for their utility as chiral solvating agents (CSAs) in NMR spectroscopy. They form diastereomeric complexes with various racemic compounds, enabling the differentiation of enantiomers via NMR. These findings suggest their potential application in the analysis of chiral molecules, which is crucial in pharmaceutical research and development for determining the enantiomeric purity of drug compounds (Wagger et al., 2007); (Malavašič et al., 2008).
Nucleophilic Reactivity and Chemical Synthesis
Research into the nucleophilic reactivity of compounds with an α-formylglycyl enol-tosylate fragment, including (S)-1-Benzyl-3-ethylpiperazine-2,5-dione derivatives, has shown their potential in yielding various end products through different reaction pathways. This versatility is significant for synthetic organic chemistry, providing new routes for the synthesis of complex molecules (Bhavaraju et al., 2007).
Ring-Opening Polymerization
(S)-1-Benzyl-3-ethylpiperazine-2,5-dione has also been explored as a monomer in ring-opening polymerization reactions. This application is particularly relevant in the synthesis of biodegradable polymers, where the diketopiperazine derivatives serve as building blocks for polyesters and polyamides with potential biomedical applications, such as drug delivery systems (Thillaye du Boullay et al., 2010).
Functional Material Development
Further studies have focused on the structural elaboration of the piperazine-2,5-dione motif, including (S)-1-Benzyl-3-ethylpiperazine-2,5-dione, for the development of new materials. These materials exhibit unique properties that could be beneficial for various applications, including corrosion inhibition and as catalysts in chemical reactions (Chai et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-1-benzyl-3-ethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-11-13(17)15(9-12(16)14-11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIKRKFOQRVJON-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609022 | |
| Record name | (3S)-1-Benzyl-3-ethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl-3-ethylpiperazine-2,5-dione | |
CAS RN |
325145-36-6 | |
| Record name | (3S)-1-Benzyl-3-ethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)







![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)

